N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features an indole derivative structure, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide is a bioactive aromatic compound containing the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable asset for developing new useful derivatives .
Mode of Action
The interaction of this compound with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s mode of action is primarily due to its ability to bind with high affinity to multiple receptors .
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities . The affected pathways and their downstream effects are diverse, given the compound’s wide range of biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . For example, certain derivatives of the compound have shown notable cytotoxicity toward human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of 1-methyl-2-oxoindoline with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds also exhibit anticancer properties and share a similar indole structure.
Indole derivatives: Various indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness: N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide stands out due to its unique cyclopropane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-11-5-4-10(6-9(11)7-12(15)16)14-13(17)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSXYDLZORWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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